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Compound of Interest

Compound Name: Cathepsin G(1-5)

Cat. No.: B12370817

This technical guide provides an in-depth overview of the discovery and early-stage
characterization of Cathepsin G (CTSG), a pivotal serine protease. Tailored for researchers,
scientists, and professionals in drug development, this document details the historical context,
biochemical properties, and initial experimental methodologies that defined our foundational
understanding of this enzyme.

Historical Perspective and Discovery

The journey to identifying Cathepsin G began with early 20th-century investigations into
proteolytic enzymes. In 1903, Sven Gustaf Hedin characterized two types of proteases from
bovine spleen, an a-protease active under neutral conditions and a [3-protease active in acidic
environments[1][2]. Over a century later, it was suggested that Hedin's a-protease was likely
the enzyme we now know as Cathepsin G[2].

The formal discovery and naming of Cathepsin G occurred in 1976 when Starkey and Barrett
isolated a chymotrypsin-like enzyme, active at alkaline pH, from human spleen[1][3]. This 28
kDa serine protease was found to be one of three such enzymes stored in the azurophilic
granules of neutrophils, alongside neutrophil elastase and proteinase 3[3]. Initially referred to
as a chymotrypsin-like enzyme due to its activity, its official designation became Cathepsin
GI[3]. Early research also identified its presence in other myeloid cells, including primary human
monocytes and various dendritic cells[4].

Initial Biochemical and Functional Characterization
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Cathepsin G is a member of the S1 class of serine proteases, encoded by the CTSG gene on
chromosome 14qg11.2[3][4][5]. The preproenzyme is a 255-amino-acid polypeptide[3][4]. Its
enzymatic activity relies on a classic catalytic triad of histidine (H57), aspartate (D102), and
serine (S195) residues|[3][6].

Early studies revealed several key characteristics:

Molecular Weight and Isoforms: SDS-PAGE analysis of the purified protein from normal
human neutrophils showed three distinct polypeptides with molecular weights of
approximately 29.5, 30.0, and 31.0 kDa, indicating microheterogeneity[7]. Four isoforms (C1,
C2, C3, and C4) have been described, with the first three containing an N-glycosylation site
at asparagine-64[3].

pH Optimum: The enzyme demonstrates activity across a broad pH range, with optimal
activity observed between pH 7.0 and 8.0[3].

Dual Substrate Specificity: A defining feature of Cathepsin G is its dual substrate specificity,
combining both chymotrypsin-like and trypsin-like properties[8]. It preferentially cleaves
peptide bonds after aromatic residues like phenylalanine (Phe) and basic residues such as
lysine (Lys) and arginine (Arg) at the P1 position[3][8][9][10].

Cellular Localization and Function: Cathepsin G is primarily stored in the azurophil granules
of neutrophils[3][5]. Upon neutrophil activation at inflammatory sites, it is released into the
extracellular space or can remain bound to the cell surface[4][11]. Its initial proposed
functions included the killing and digestion of engulfed pathogens, remodeling of connective
tissue, and participation in inflammatory responses[5][8]. It was also shown to have
antimicrobial properties independent of its proteolytic activity, attributed to a cationic,
arginine-rich region that interacts with bacterial surfaces|3].

Quantitative Data from Initial Studies

The following tables summarize the quantitative data from early characterization experiments.

Table 1: Early Reported Biochemical Properties of Human Cathepsin G
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Property Value Source
Molecular Weight (SDS-PAGE)  29.5 - 31.0 kDa [7]
Isoelectric Paoint (pl) ~8.0 [7]
Optimal pH 7.0-8.0 [3]
Catalytic Triad H57, D102, S195 [31[6]

Table 2: Substrate Specificity of Human Cathepsin G for Tetrapeptide p-Nitroanilide Substrates
(Suc-Ala-Ala-Pro-Aaa-pNA)

P1 Amino Acid

(Aaa) kcat/Km (M—*s™?) Relative Activity Source
Lysine (Lys) 1,100,000 1.00 [9]
Phenylalanine (Phe) 1,100,000 1.00 [9]
Arginine (Arg) 540,000 0.49 [9]
Leucine (Leu) 480,000 0.44 [9]
Methionine (Met) 120,000 0.11 [9]
Norleucine (Nle) 65,000 0.06 [9]
Norvaline (Nva) 50,000 0.05 [9]
Alanine (Ala) 2,000 0.002 [9]
Aspartic Acid (Asp) <1,000 <0.001 [9]

Table 3: Inhibition of Human Cathepsin G by Cucurbita maxima Trypsin Inhibitor | (CMTI 1)
Mutants
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CMTI | Mutant o Association

Position Substitution Constant (Ka) (M) Source
Wild Type 1.0x 108 [9]

P2 Pro4 - Thr ~1.0 x 10° [9]

P1 lle6 — Val Deleterious [9]

Pl lle6 — Asp Deleterious [9]

pP3' Met8 — Arg 7-fold decrease [9]

P12’ Alal8 - Gly ~1.0 x 10° [9]

Key Experimental Protocols

The following sections detail the methodologies employed in the initial isolation and functional

characterization of Cathepsin G.

Protocol 1: Isolation and Purification of Cathepsin G

from Human Neutrophils

This protocol is based on the methods described for purifying human neutrophil Cathepsin G,

which yield a highly active enzyme preparation[7].

Objective: To isolate and purify active Cathepsin G from the azurophilic granules of human

neutrophils.

Materials:

Dextran solution

0.2% NacCl solution

1.6% NacCl solution

Hanks' balanced salt solution (HBSS)

Buffy coat preparations from normal human donors
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o Extraction Buffer: 0.2 M Sodium Acetate, 1.0 M NacCl, pH 4.0
e Aprotinin-Sepharose affinity column
e CM-Cellulose ion-exchange column
o AcA44 gel filtration column
e Dialysis tubing
e Spectrophotometer
Methodology:
o Neutrophil Isolation:
o Isolate neutrophils from buffy coats by Dextran sedimentation of erythrocytes.

o Lyse remaining erythrocytes by brief hypotonic shock using 0.2% NacCl, followed by
restoration of isotonicity with 1.6% NaCl.

o Wash the resulting neutrophil pellet with HBSS.
e Granule Extraction:

o Resuspend the purified neutrophil pellet in the high-salt Extraction Buffer (0.2 M Sodium
Acetate, 1.0 M NacCl, pH 4.0).

o Homogenize the suspension to disrupt the cells and release granule contents.

o Centrifuge at high speed to pellet cellular debris. Collect the supernatant containing the
granule proteins.

» Aprotinin-Sepharose Affinity Chromatography:

o Apply the granule extract to an Aprotinin-Sepharose column equilibrated with the
Extraction Buffer.

o Wash the column extensively with the same buffer to remove unbound proteins.

© 2025 BenchChem. All rights reserved. 5/13 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12370817?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

o Elute the bound Cathepsin G using a low pH buffer (e.g., 0.1 M Glycine-HCI, pH 2.5).
Immediately neutralize the eluted fractions.

e CM-Cellulose lon-Exchange Chromatography:

o Dialyze the pooled, active fractions from the affinity step against a low-salt buffer (e.g., 50
mM Sodium Acetate, pH 5.5).

o Apply the dialyzed sample to a CM-Cellulose column equilibrated with the same buffer.

o Elute the bound proteins using a linear salt gradient (e.g., 0 to 1.0 M NaCl in the same
buffer).

o Collect fractions and assay for Cathepsin G activity.
o AcA44 Gel Filtration Chromatography:
o Pool the active fractions from the ion-exchange step and concentrate them.

o Apply the concentrated sample to an AcA44 gel filtration column equilibrated with a
suitable buffer (e.g., 50 mM Tris-HCI, 150 mM NacCl, pH 7.5).

o Elute the proteins and collect fractions. This step is crucial for separating active, higher
molecular weight forms of Cathepsin G from inactive, lower molecular weight species[7].

e Purity Assessment and Storage:
o Analyze the purity of the final preparation by SDS-PAGE.

o Determine the protein concentration using a standard method (e.g., absorbance at 280
nm).

o Store the purified enzyme at -20°C or lower.

Protocol 2: Assay for Cathepsin G Activity using a
Chromogenic Substrate
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This protocol measures the enzymatic activity of purified Cathepsin G or Cathepsin G in
biological samples using a specific chromogenic substrate.

Objective: To quantify the proteolytic activity of Cathepsin G.
Materials:

o Purified Cathepsin G or sample of interest

o Assay Buffer: 160 mM Tris-HCI, 1.6 M NaCl, pH 7.4

e Chromogenic Substrate: N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (Suc-Ala-Ala-Pro-Phe-
PNA)

e Dimethyl sulfoxide (DMSO)

e 96-well microplate

e Microplate reader capable of measuring absorbance at 405 nm
Methodology:

e Substrate Preparation:

o Prepare a stock solution of the Suc-Ala-Ala-Pro-Phe-pNA substrate in DMSO (e.g., 100
mM).

o Dilute the stock solution in the Assay Buffer to a final working concentration (e.g., 1 mM).
e Enzyme Preparation:

o Dilute the purified Cathepsin G enzyme preparation in Assay Buffer to a concentration that
yields a linear rate of substrate hydrolysis over the desired time course.

o Assay Procedure:

o Pipette the enzyme solution into the wells of a 96-well microplate.
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o To initiate the reaction, add the substrate solution to each well. The final volume should be
consistent (e.g., 200 pL).

o Immediately place the microplate in a reader pre-warmed to 25°C.

o Data Acquisition and Analysis:

o Measure the increase in absorbance at 405 nm over time. The yellow p-nitroaniline
product absorbs at this wavelength.

o Record data points at regular intervals (e.g., every 30 seconds) for a period of 5-10
minutes.

o Calculate the rate of reaction (Vo) from the linear portion of the absorbance vs. time plot.

o Convert the rate of absorbance change to the rate of product formation using the molar
extinction coefficient of p-nitroaniline (€405 = 10,500 M~*cm~1).

o One unit of activity is typically defined as the amount of enzyme that hydrolyzes one
micromole of substrate per minute under the specified conditions[12].

Visualizations: Pathways and Workflows

The following diagrams illustrate key processes involving Cathepsin G.
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Caption: Experimental workflow for the isolation and purification of Cathepsin G.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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